8-Bromochroman-3-ol

Overview

Description

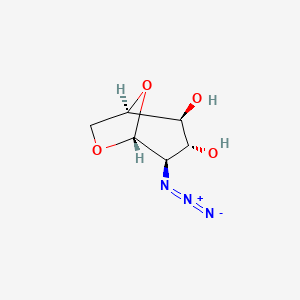

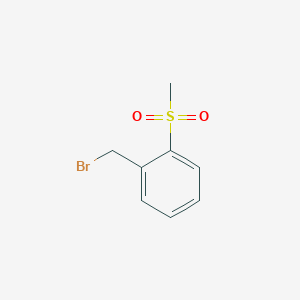

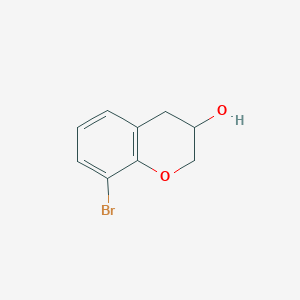

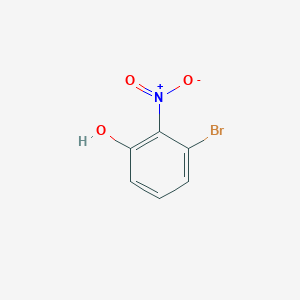

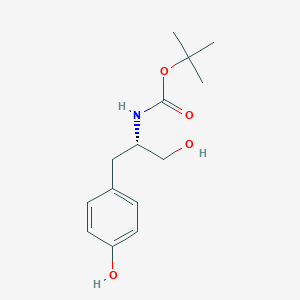

8-Bromochroman-3-ol is a chemical compound with the molecular formula C9H9BrO2 It is a derivative of chroman, featuring a bromine atom at the 8th position and a hydroxyl group at the 3rd position

Mechanism of Action

Target of Action

8-Bromochroman-3-ol primarily targets specific enzymes and receptors involved in various biochemical pathways. Its main targets include oxidative stress-related enzymes and neurotransmitter receptors . These targets play crucial roles in cellular protection against oxidative damage and in modulating neurotransmission, respectively .

Mode of Action

The compound interacts with its targets through binding to active sites or modulating receptor activity . For oxidative stress-related enzymes, this compound acts as an antioxidant , neutralizing free radicals and reducing oxidative stress. In the case of neurotransmitter receptors, it may act as an agonist or antagonist , altering the receptor’s activity and influencing neurotransmitter release and uptake .

Biochemical Pathways

This compound affects several biochemical pathways, including the antioxidant defense pathway and neurotransmitter signaling pathways . By enhancing antioxidant enzyme activity, it helps mitigate oxidative damage. In neurotransmitter signaling, it modulates pathways involving dopamine, serotonin, and GABA , leading to changes in mood, cognition, and neural protection .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed in the gastrointestinal tract, widely distributed in tissues, and undergoes hepatic metabolism . Its metabolites are primarily excreted via the renal route . These properties influence its bioavailability and therapeutic efficacy .

Result of Action

At the molecular and cellular levels, this compound’s action results in reduced oxidative stress , enhanced cellular protection , and modulated neurotransmitter activity . These effects contribute to neuroprotection , improved cognitive function , and reduced risk of neurodegenerative diseases .

Action Environment

Environmental factors such as pH, temperature, and presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or dietary components can alter its pharmacokinetics and pharmacodynamics .

Biochemical Analysis

Biochemical Properties

8-Bromochroman-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can alter the expression of genes related to oxidative stress and inflammation, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can bind to receptors on the cell surface or intracellular targets, leading to changes in enzyme activity and gene expression. For instance, this compound has been found to inhibit the activity of certain kinases, which are enzymes that play a key role in signal transduction pathways . This inhibition can result in altered cellular responses and physiological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, this compound can become toxic and cause adverse effects, including liver damage and disruption of normal cellular processes . It is important to determine the appropriate dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of different metabolites within the cell . The interaction of this compound with these metabolic pathways can influence its overall biological activity and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in the cellular uptake and efflux of various compounds . Additionally, binding proteins such as albumin can facilitate the distribution of this compound in the bloodstream and its accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and the endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its intended site of action . The presence of this compound in these compartments can influence mitochondrial function, protein folding, and other cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromochroman-3-ol typically involves the bromination of chroman-3-ol. One common method is the electrophilic aromatic substitution reaction, where chroman-3-ol is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-Bromochroman-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to a hydrogen atom, yielding chroman-3-ol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as sodium azide or sodium thiolate can be used in the presence of a suitable solvent like dimethylformamide.

Major Products Formed:

Oxidation: 8-Bromo-3-chromanone or 8-bromo-3-chromanal.

Reduction: Chroman-3-ol.

Substitution: 8-Amino-chroman-3-ol or 8-thio-chroman-3-ol.

Scientific Research Applications

8-Bromochroman-3-ol has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Industry: It is used in the production of specialty chemicals and as a building block for advanced materials.

Comparison with Similar Compounds

Chroman-3-ol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

8-Chlorochroman-3-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

8-Methoxychroman-3-ol: Contains a methoxy group instead of bromine, affecting its solubility and interaction with biological targets.

Uniqueness: 8-Bromochroman-3-ol is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a pharmacophore in medicinal chemistry. The combination of the bromine atom and hydroxyl group provides a versatile scaffold for the development of new compounds with diverse biological activities.

Properties

IUPAC Name |

8-bromo-3,4-dihydro-2H-chromen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-3,7,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPMFKDQGCPGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=CC=C2Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ruthenium, [N-[(1S,2S)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene]-](/img/structure/B1286477.png)